molecular formula C43H28Cl2N2O6 B11101582 Methanediyldinaphthalene-1,2-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]

Methanediyldinaphthalene-1,2-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]

Cat. No.: B11101582
M. Wt: 739.6 g/mol
InChI Key: IMLKAGKGTOPGSV-UHFFFAOYSA-N
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Description

1-{[2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}OXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE is a complex organic compound featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}OXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl and naphthyl groups. Key reagents include chlorophenyl isocyanate and naphthyl bromide, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Catalysts and solvents are selected to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-{[2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}OXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, naphthalenes, and chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}OXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-{[2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}OXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}OXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE is unique due to its complex structure, which combines multiple aromatic rings and functional groups, providing a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C43H28Cl2N2O6

Molecular Weight

739.6 g/mol

IUPAC Name

[1-[[2-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C43H28Cl2N2O6/c1-24-38(40(46-52-24)30-15-7-9-17-34(30)44)42(48)50-36-21-19-26-11-3-5-13-28(26)32(36)23-33-29-14-6-4-12-27(29)20-22-37(33)51-43(49)39-25(2)53-47-41(39)31-16-8-10-18-35(31)45/h3-22H,23H2,1-2H3

InChI Key

IMLKAGKGTOPGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=C(C4=CC=CC=C4C=C3)CC5=C(C=CC6=CC=CC=C65)OC(=O)C7=C(ON=C7C8=CC=CC=C8Cl)C

Origin of Product

United States

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